2-Methyl-2-pentenoic acid

Catalog No.
S1892273
CAS No.
3142-72-1
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-pentenoic acid

CAS Number

3142-72-1

Product Name

2-Methyl-2-pentenoic acid

IUPAC Name

(E)-2-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+

InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N

SMILES

CCC=C(C)C(=O)O

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether
soluble (in ethanol)

Canonical SMILES

CCC=C(C)C(=O)O

Isomeric SMILES

CC/C=C(\C)/C(=O)O

2-Methyl-2-pentenoic acid is an organic compound classified as a methyl-branched fatty acid. Its molecular formula is C6H10O2C_6H_{10}O_2 with a molecular weight of approximately 114.14 g/mol. The compound features a double bond between the second and third carbon atoms, making it an unsaturated fatty acid. It is also referred to by its IUPAC name, (2Z)-2-methylpent-2-enoic acid, and has the CAS Registry Number 3142-72-1 .

  • Toxicity: Information on the specific toxicity of 2-Methyl-2-pentenoic acid is limited. However, as a carboxylic acid, it may cause mild skin irritation upon contact [].
  • Flammability: The exact flammability data is not readily available. However, the presence of a carboxylic acid group suggests moderate flammability [].
  • Reactivity: 2-Methyl-2-pentenoic acid may react with strong bases and oxidizing agents [].

Food Science and Flavoring:

  • The most prominent application of 2-Methyl-2-pentenoic acid lies in its role as a flavoring agent. It's naturally found in strawberries PubChem and contributes to their characteristic fruity aroma. Due to this, it's used as a food additive, approved by the FDA for use in various food products Sigma-Aldrich: .

Potential Biological Applications:

  • Some limited research suggests 2-Methyl-2-pentenoic acid might possess antimicrobial properties. However, more studies are needed to confirm this and explore its potential applications as a natural preservative [reference needed].

Current limitations in research:

  • There's a scarcity of scientific research on 2-Methyl-2-pentenoic acid beyond its role as a flavoring agent. More investigations are required to explore its potential biological activities and other scientific applications.

The primary reactions involving 2-methyl-2-pentenoic acid include:

  • Esterification: This reaction occurs when the acid reacts with alcohols to form esters, which are commonly used in flavoring and fragrance applications.
  • Hydrogenation: The unsaturated bond can be hydrogenated to yield saturated fatty acids, which have different properties and applications .
  • Aldol Condensation: This reaction can be utilized in the synthesis of 2-methyl-2-pentenoic acid from propanal under alkaline conditions, leading to the formation of various intermediates before obtaining the final product .

Several methods exist for synthesizing 2-methyl-2-pentenoic acid:

  • Aldol Condensation: This method involves reacting propanal with sodium hydroxide under controlled pH conditions to form an intermediate, which is then oxidized to yield 2-methyl-2-pentenoic acid. The process is characterized by mild reaction conditions and reduced environmental impact due to the use of water instead of organic solvents .
  • Two-Step Synthesis: An alternative approach includes synthesizing 2-methyl-2-pentanal from propanal followed by oxidation to produce the desired acid .
  • Asymmetric Hydrogenation: This method utilizes catalysts to achieve enantioselective hydrogenation, offering a way to produce specific stereoisomers of the compound .

2-Methyl-2-pentenoic acid has several applications:

  • Flavoring Agents: It is widely used in food and beverage industries due to its pleasant aroma and flavor profile.
  • Fragrance Industry: The compound is also employed in perfumes and cosmetics for its aromatic properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Similar compounds include:

Compound NameMolecular FormulaKey Characteristics
3-Methyl-3-pentenoic acidC6H10O2Has a methyl group on the third carbon
4-Methyl-4-pentenoic acidC6H10O2Features a methyl group on the fourth carbon
2-Pentenoic acidC5H8O2Lacks the methyl branch but has similar structure

Uniqueness of 2-Methyl-2-Pentenoic Acid

What distinguishes 2-methyl-2-pentenoic acid from its counterparts is its specific methyl branching at the second carbon position combined with its unsaturation. This structural configuration contributes to its unique chemical reactivity and applications in flavoring and fragrance industries compared to other similar compounds that may not possess these characteristics.

Physical Description

colourless to pale yellow liquid; fruity aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Boiling Point

214.0 °C

Heavy Atom Count

8

Density

0.976-0.982

Melting Point

24.4 °C

UNII

44I99E898B

GHS Hazard Statements

Aggregated GHS information provided by 1296 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3142-72-1

Wikipedia

2-methyl-2-pentenoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentenoic acid, 2-methyl-: ACTIVE
2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types